molecular formula C9H12Cl3N B1449121 2-(3,5-Dichlorophenyl)propan-2-amine hydrochloride CAS No. 1417638-35-7

2-(3,5-Dichlorophenyl)propan-2-amine hydrochloride

Cat. No. B1449121
CAS RN: 1417638-35-7
M. Wt: 240.6 g/mol
InChI Key: ZNPYGKNJDQJNPA-UHFFFAOYSA-N
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Description

2-(3,5-Dichlorophenyl)propan-2-amine hydrochloride is a chemical compound with the IUPAC name 2-(3,5-dichlorophenyl)propan-2-amine hydrochloride . It has a molecular weight of 240.56 and is typically stored at room temperature . The compound is available in powder form .


Molecular Structure Analysis

The InChI code for 2-(3,5-Dichlorophenyl)propan-2-amine hydrochloride is 1S/C9H11Cl2N.ClH/c1-9(2,12)6-3-7(10)5-8(11)4-6;/h3-5H,12H2,1-2H3;1H . This code provides a specific textual identifier for the compound’s molecular structure.


Physical And Chemical Properties Analysis

2-(3,5-Dichlorophenyl)propan-2-amine hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 240.56 .

Scientific Research Applications

Conformational Analysis and Structural Studies

  • Conformational Analyses : Research on derivatives of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol, including hydrochloride salts, has provided insight into the conformational properties of these compounds. Studies have revealed the significance of hydrogen-bonded chains and rings in crystal packing, which could be relevant for understanding the structural behavior of similar hydrochloride salts like 2-(3,5-Dichlorophenyl)propan-2-amine hydrochloride (W. Nitek et al., 2020).

  • Stereodynamics and Synthesis Routes : Studies on related compounds have developed novel synthetic routes and identified dynamic processes due to nitrogen inversion, which could be relevant for the synthesis and application of 2-(3,5-Dichlorophenyl)propan-2-amine hydrochloride (T. Korošec et al., 2006).

Synthetic Applications and Chemical Properties

  • Novel Chiral Palladacycle Development : The synthesis of related amine ligands for use in asymmetric reactions demonstrates the utility of such compounds in synthetic chemistry, potentially indicating the usefulness of 2-(3,5-Dichlorophenyl)propan-2-amine hydrochloride in catalysis or as a ligand (J. S. Yap et al., 2014).

  • HPLC Method Development : The establishment of HPLC methods for the determination of related compounds in biological samples suggests the potential for analytical applications of 2-(3,5-Dichlorophenyl)propan-2-amine hydrochloride in pharmacokinetic studies or drug monitoring (Bu Xiu, 2004).

Molecular Dynamics and Quantum Chemical Studies

  • Molecular Dynamics Simulations : Quantum chemical and molecular dynamics simulation studies on thiazole and thiadiazole derivatives provide insights into the electronic structure and interaction properties, which could be relevant for understanding the chemical behavior and interaction mechanisms of 2-(3,5-Dichlorophenyl)propan-2-amine hydrochloride in different environments (S. Kaya et al., 2016).

Safety and Hazards

The compound is classified under the GHS07 hazard class . The hazard statements associated with it are H315, H319, and H335 . These statements indicate that the compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements associated with the compound include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on how to handle the compound safely to avoid hazards .

properties

IUPAC Name

2-(3,5-dichlorophenyl)propan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Cl2N.ClH/c1-9(2,12)6-3-7(10)5-8(11)4-6;/h3-5H,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNPYGKNJDQJNPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=CC(=C1)Cl)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-Dichlorophenyl)propan-2-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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